(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethoxy group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-(Methoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2R,4R)-4-(Ethoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
(2R,4R)-4-(Fluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
Properties
IUPAC Name |
(2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)13-3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUWAZDCQAHAU-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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